molecular formula C2H8NO4P B141367 O-Phosphorylethanolamine CAS No. 1071-23-4

O-Phosphorylethanolamine

Cat. No.: B141367
CAS No.: 1071-23-4
M. Wt: 141.06 g/mol
InChI Key: SUHOOTKUPISOBE-UHFFFAOYSA-N
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Safety and Hazards

Phosphoethanolamine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The family of lipid A phosphoethanolamine transferases in gram-negative bacteria confers bacterial resistance to innate immune defensins and colistin antibiotics . The development of inhibitors to block lipid A phosphoethanolamine transferase could improve innate immune clearance and extend the usefulness of colistin antibiotics .

Biochemical Analysis

Biochemical Properties

2-Aminoethyl dihydrogen phosphate is a polyprotic acid with two pKa values at 5.61 and 10.39 . It serves as a precursor in the biosynthesis of phosphatidylethanolamine, the most abundant lipid on the cytoplasmic layer of cellular membranes . This compound interacts with various enzymes and proteins, including phosphoethanolamine cytidylyltransferase, which catalyzes the conversion of phosphoethanolamine to CDP-ethanolamine, a key step in the Kennedy pathway for phospholipid biosynthesis . Additionally, 2-Aminoethyl dihydrogen phosphate is involved in the synthesis of sphingomyelins, which are critical for cell signaling and membrane structure .

Cellular Effects

2-Aminoethyl dihydrogen phosphate influences various cellular processes, including membrane fusion, cell cycle regulation, autophagy, and apoptosis . It plays a significant role in cell signaling pathways by participating in the synthesis of phosphatidylethanolamine, which is involved in the formation of lipid rafts and membrane curvature . This compound also affects gene expression and cellular metabolism by modulating the activity of enzymes involved in phospholipid biosynthesis .

Molecular Mechanism

At the molecular level, 2-Aminoethyl dihydrogen phosphate exerts its effects through binding interactions with enzymes and proteins involved in phospholipid metabolism . It acts as a substrate for phosphoethanolamine cytidylyltransferase, facilitating the production of CDP-ethanolamine . This compound also influences enzyme activity by serving as a precursor for phosphatidylethanolamine, which is essential for membrane integrity and function . Changes in gene expression are mediated through the regulation of enzymes involved in the Kennedy pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminoethyl dihydrogen phosphate can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 2-Aminoethyl dihydrogen phosphate can influence cellular function by altering membrane composition and enzyme activity . In vitro and in vivo studies have demonstrated its role in maintaining membrane integrity and supporting cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of 2-Aminoethyl dihydrogen phosphate in animal models are dose-dependent. At low doses, it supports normal cellular function and membrane integrity . At high doses, it can lead to toxic effects, including disruptions in membrane structure and enzyme activity . Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

2-Aminoethyl dihydrogen phosphate is involved in several metabolic pathways, including the Kennedy pathway for phospholipid biosynthesis . It interacts with enzymes such as phosphoethanolamine cytidylyltransferase and CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase . These interactions are crucial for the synthesis of phosphatidylethanolamine and other phospholipids, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells, 2-Aminoethyl dihydrogen phosphate is transported and distributed through specific transporters and binding proteins . It is localized primarily in the cytoplasm, where it participates in phospholipid biosynthesis . The compound’s distribution is influenced by its interactions with membrane-bound enzymes and transporters, affecting its localization and accumulation within cellular compartments .

Subcellular Localization

2-Aminoethyl dihydrogen phosphate is predominantly localized in the cytoplasm and associated with cellular membranes . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its role in phospholipid biosynthesis and membrane integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoethanolamine can be synthesized through the reaction of ethanolamine with phosphoric acid. The reaction typically involves heating ethanolamine with phosphoric acid under controlled conditions to yield phosphoethanolamine . The reaction can be represented as follows:

C2H7NO+H3PO4C2H8NO4P\text{C}_2\text{H}_7\text{NO} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_2\text{H}_8\text{NO}_4\text{P} C2​H7​NO+H3​PO4​→C2​H8​NO4​P

Industrial Production Methods: In industrial settings, phosphoethanolamine is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-aminoethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOOTKUPISOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061453
Record name 2-Aminoethyl dihydrogen phosphate
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Molecular Weight

141.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Phosphoethanolamine
Source Human Metabolome Database (HMDB)
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Solubility

72 mg/mL
Record name O-Phosphoethanolamine
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CAS No.

1071-23-4
Record name Phosphoethanolamine
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Record name Phosphorylethanolamine
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Record name Phosphorylcolamine
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Record name O-Phosphoethanolamine
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Record name Ethanol, 2-amino-, 1-(dihydrogen phosphate)
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Record name 2-Aminoethyl dihydrogen phosphate
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Record name PHOSPHORYLCOLAMINE
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Record name O-Phosphoethanolamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

241-243 °C, 241 - 243 °C
Record name Phosphorylcolamine
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Record name O-Phosphoethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000224
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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